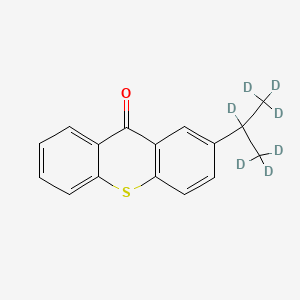

2-Isopropylthioxanthone-d7

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)thioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPKYXQZGAEG-SVMCCORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746790 | |

| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-24-3 | |

| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isopropylthioxanthone-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Isopropylthioxanthone-d7 (ITX-d7), a deuterated analog of the widely used photoinitiator. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating this compound.

Chemical and Physical Properties

This compound is a stable, isotopically labeled derivative of 2-Isopropylthioxanthone (B132848) (ITX). The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in studies monitoring the migration of photoinitiators from food packaging.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-(Isopropyl-d7)-9H-thioxanthen-9-one | [1] |

| Synonyms | ITX-d7, 2-(1-Methylethyl-d7)-9H-thioxanthen-9-one | [1] |

| Molecular Formula | C₁₆H₇D₇OS | [1] |

| Molecular Weight | 261.39 g/mol | [1] |

| CAS Number | 1173019-24-3 | |

| Appearance | Light yellow solid/crystals | [1] |

Table 2: Physical Properties of 2-Isopropylthioxanthone (Non-Deuterated)

| Property | Value | Source(s) |

| Melting Point | 74-78 °C | |

| Boiling Point | 398.9 °C (predicted) | |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate. | |

| LogP | 4.538 |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The following data is for the non-deuterated analog, 2-Isopropylthioxanthone. It is important to note that the NMR and IR spectra will differ significantly for the deuterated compound due to the presence of deuterium.

Table 3: Spectroscopic Data of 2-Isopropylthioxanthone (Non-Deuterated)

| Spectrum | Key Features | Source(s) |

| UV-Vis | λmax: 258 nm, 382 nm | |

| ¹H NMR | Predicted: Aromatic protons, isopropyl methine and methyl protons. | |

| ¹³C NMR | Predicted: Aromatic carbons, carbonyl carbon, isopropyl methine and methyl carbons. | |

| IR | Predicted: C=O stretch, C-H aromatic and aliphatic stretches, C-S stretch. |

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis of Photoinitiators

This compound is commonly used as an internal standard for the quantification of 2-isopropylthioxanthone and other photoinitiators that may migrate from food packaging materials. A typical workflow involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.

Experimental Workflow for Photoinitiator Analysis

Caption: Workflow for the analysis of photoinitiators in food samples.

Detailed Methodology:

-

Sample Preparation (QuEChERS):

-

Homogenize 10 g of the food sample.

-

Spike the sample with a known concentration of this compound in a suitable solvent.

-

Add 10 mL of acetonitrile (B52724) and shake vigorously.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.

-

Centrifuge the sample.

-

Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18.

-

Vortex and centrifuge the d-SPE tube.

-

The resulting supernatant is ready for LC-MS/MS analysis.

-

-

LC-MS/MS Parameters (Example):

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (often with formic acid or ammonium (B1175870) formate) and acetonitrile or methanol.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 2-isopropylthioxanthone and this compound would be monitored. For example, for the non-deuterated form, transitions such as m/z 255 -> 213 and 255 -> 185 have been reported.

-

-

Photoinitiation Signaling Pathway

2-Isopropylthioxanthone is a Type II photoinitiator. Upon absorption of UV light, it transitions to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state does not directly generate radicals but interacts with a co-initiator (synergist), typically a tertiary amine, through a hydrogen abstraction or electron transfer mechanism. This process generates the free radicals that initiate polymerization.

Type II Photoinitiation Pathway of 2-Isopropylthioxanthone

Caption: Simplified mechanism of Type II photoinitiation by 2-ITX.

This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific applications, further optimization of experimental protocols may be necessary. It is always recommended to consult the latest safety data sheets (SDS) before handling this or any chemical compound.

References

Elucidating the Structure of 2-Isopropylthioxanthone-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of 2-Isopropylthioxanthone-d7 (ITX-d7), a deuterated analogue of the widely used photoinitiator, 2-isopropylthioxanthone (B132848). The incorporation of deuterium (B1214612) isotopes is a critical technique in various research applications, including its use as an internal standard in mass spectrometry-based quantitative analysis, for studying reaction mechanisms, and in modifying metabolic profiles of drug candidates. This document details the analytical techniques and experimental protocols necessary to confirm the chemical structure and isotopic labeling of ITX-d7.

Chemical Structure and Properties

This compound is a derivative of thioxanthone, featuring a deuterated isopropyl group at the 2-position of the aromatic core.

| Property | Value |

| Chemical Formula | C₁₆H₇D₇OS |

| Molecular Weight | 261.39 g/mol |

| Synonyms | 2-(Isopropyl-d7)thioxanthen-9-one, ITX-d7 |

| Appearance | Pale yellow solid |

Spectroscopic Analysis for Structure Verification

The primary methods for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the successful deuteration of the isopropyl group. The spectra of ITX-d7 are predicted based on the known spectra of its non-deuterated counterpart, 2-isopropylthioxanthone.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be significantly different from that of the non-deuterated compound. The signals corresponding to the isopropyl protons will be absent.

-

Predicted ¹H NMR Spectrum of this compound: The spectrum will only show signals corresponding to the aromatic protons on the thioxanthone core.

-

¹H NMR Data of 2-Isopropylthioxanthone (for comparison):

-

A doublet corresponding to the two methyl groups of the isopropyl moiety.

-

A septet corresponding to the single proton of the isopropyl group.

-

A series of multiplets corresponding to the seven aromatic protons.

-

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.42 - 8.45 | m | Aromatic Protons (7H) |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show the signals for the carbon atoms of the thioxanthone backbone. The signals for the isopropyl group carbons will be either absent or significantly attenuated and split into multiplets due to C-D coupling, depending on the spectrometer's sensitivity and settings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~183 | C=O (Carbonyl) |

| ~125 - 150 | Aromatic Carbons |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and the fragmentation pattern, which provides further structural evidence and confirms the location of the deuterium labels.

-

Expected Molecular Ion: The molecular ion peak ([M]⁺˙) for this compound is expected at m/z 261, which is 7 mass units higher than the non-deuterated analogue (m/z 254).

-

Fragmentation Pattern: A key fragmentation pathway for 2-isopropylthioxanthone is the loss of the isopropyl group. In the case of the d7 analogue, this would involve the loss of a deuterated isopropyl radical (•C₃D₇).

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Ion Structure | Description |

| 261 | [C₁₆H₇D₇OS]⁺˙ | Molecular Ion |

| 212 | [M - C₃D₇]⁺ | Loss of the deuterated isopropyl radical |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts reaction between thioxanthone and deuterated cumene (B47948) (isopropylbenzene-d7) in the presence of a Lewis acid catalyst. A general protocol is outlined below.

Materials:

-

Thioxanthone

-

Cumene-d8 (as the source of the deuterated isopropyl group)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled.

-

Reactant Addition: The flask is charged with thioxanthone and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride is carefully added to the stirring solution.

-

Addition of Deuterated Reagent: Cumene-d8 is added dropwise to the reaction mixture via the dropping funnel at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

NMR Sample Preparation and Analysis

Procedure:

-

Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, multiplicities, and integration values.

Mass Spectrometry Sample Preparation and Analysis

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum in full scan mode to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain the fragmentation pattern.

Visualizations

Caption: Chemical Structure of this compound.

Caption: Synthetic workflow for this compound.

Caption: Key mass spectral fragmentation pathway.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined application of modern spectroscopic techniques. By comparing the NMR and mass spectral data of the deuterated compound with its non-deuterated analogue, researchers can unequivocally confirm the structure and the precise location of the deuterium labels. The detailed protocols provided in this guide offer a robust framework for the synthesis and characterization of this important isotopically labeled compound, facilitating its application in advanced scientific research.

The Role of 2-Isopropylthioxanthone-d7 in Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isopropylthioxanthone-d7 (ITX-d7), focusing on its primary application as an internal standard in analytical methodologies. The document details its chemical properties, presents a typical experimental protocol for its use, and illustrates the analytical workflow through a diagram.

Introduction

This compound is a deuterated form of 2-Isopropylthioxanthone (ITX), a compound widely used as a photoinitiator in UV-curable inks and coatings, particularly for food packaging materials.[1][2][3][4] The potential for ITX to migrate from packaging into food products has necessitated the development of sensitive and accurate analytical methods to monitor its presence.[3] Due to its structural similarity and distinct mass, ITX-d7 serves as an ideal internal standard for quantification of ITX in various matrices, especially in complex food samples.

Core Application: Internal Standard in Mass Spectrometry

The primary and most critical application of this compound is as an internal standard for the quantitative analysis of 2-Isopropylthioxanthone.[5] In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a known amount of a substance added to a sample to aid in the quantification of a target analyte.[6] ITX-d7 is chosen for this purpose because it behaves almost identically to the non-deuterated ITX during sample extraction, cleanup, and chromatographic separation, but it can be distinguished by its higher mass in the mass spectrometer. This allows for the correction of any analyte loss during sample processing and for variations in instrument response, thereby improving the accuracy and precision of the measurement.

Quantitative Data

The chemical and physical properties of this compound are summarized in the table below. This information is critical for its use as an analytical standard.

| Property | Value | Reference |

| Chemical Formula | C₁₆D₇H₇OS | |

| Molecular Weight | 261.39 g/mol | [7] |

| CAS Number | 1173019-24-3 | [8] |

| Appearance | Light Yellow Solid | [7] |

| Purity | >95% | [9] |

| Unlabelled CAS Number | 5495-84-1 | [5][10] |

Experimental Protocol: Analysis of ITX in Packaged Food using QuEChERS and LC-MS/MS

The following is a detailed methodology for the analysis of 2-Isopropylthioxanthone in packaged food, utilizing this compound as an internal standard. This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

1. Sample Preparation (QuEChERS)

-

Homogenization: A representative 10 g sample of the food product is homogenized.

-

Spiking: The homogenized sample is spiked with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).

-

Extraction: 10 mL of acetonitrile (B52724) is added to the sample, and the mixture is shaken vigorously for 1 minute.

-

Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added, and the sample is shaken for another 1 minute.

-

Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: A 1 mL aliquot of the upper acetonitrile layer is transferred to a microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄ and 25 mg primary secondary amine sorbent).

-

Vortexing and Centrifugation: The tube is vortexed for 30 seconds and then centrifuged at 12000 rpm for 5 minutes.

3. LC-MS/MS Analysis

-

Injection: The final cleaned extract is filtered and a small volume (e.g., 5 µL) is injected into the LC-MS/MS system.

-

Chromatographic Separation: The separation of ITX and ITX-d7 is achieved on a C18 analytical column using a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both ITX and ITX-d7 are monitored.

-

ITX: e.g., m/z 255.1 → 212.1

-

ITX-d7: e.g., m/z 262.1 → 219.1

-

-

Quantification: The concentration of ITX in the original sample is determined by comparing the peak area ratio of ITX to ITX-d7 against a calibration curve prepared with known concentrations of ITX and a constant concentration of ITX-d7.

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship of using an internal standard.

Caption: Analytical workflow for the quantification of 2-Isopropylthioxanthone (ITX) using this compound (ITX-d7) as an internal standard.

Caption: Logical relationship illustrating the principle of using an internal standard for accurate quantification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Isopropylthioxanthone: applications in printing ink and its antiestrogenic potential_Chemicalbook [chemicalbook.com]

- 4. Isopropylthioxanthone - Wikipedia [en.wikipedia.org]

- 5. 2-Isopropyl-d7 Thioxanthone | LGC Standards [lgcstandards.com]

- 6. Determination of 2-isopropyl thioxanthone and 2-ethylhexyl-4-dimethylaminobenzoate in milk: comparison of gas and liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Isopropyl-d7 Thioxanthone | CymitQuimica [cymitquimica.com]

- 8. 2-Isopropyl-d7-thioxanthen-9-one analytical standard 1173019-24-3 [sigmaaldrich.com]

- 9. anexib.com [anexib.com]

- 10. 2-Isopropyl-d7 Thioxanthone | LGC Standards [lgcstandards.com]

Technical Guide: 2-Isopropylthioxanthone-d7 for Advanced Analytical Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical characteristics and analytical applications of 2-Isopropylthioxanthone-d7 (ITX-d7). It is intended to serve as a critical resource for professionals utilizing this compound as an internal standard in quantitative mass spectrometry-based assays.

Introduction

This compound (ITX-d7) is the stable isotope-labeled (deuterated) form of 2-Isopropylthioxanthone (ITX). ITX is a photoinitiator widely used in the printing industry for UV-cured inks, particularly in food packaging materials.[1] Due to its potential to migrate from packaging into foodstuffs, regulatory bodies and quality control laboratories require sensitive and accurate methods to quantify ITX levels in various matrices.[2]

ITX-d7 is an indispensable tool for such analyses. By serving as an internal standard, it mimics the chemical behavior and chromatographic retention of the native analyte, but is distinguishable by its higher mass.[3] This allows for precise quantification by correcting for variations during sample preparation, injection, and ionization, thereby enhancing the robustness and accuracy of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Core Physical and Chemical Properties

The essential properties of this compound are summarized below. For comparative purposes, the properties of its non-deuterated counterpart are also included.

Table 1: Compound Identification and Formula

| Property | This compound (ITX-d7) | 2-Isopropylthioxanthone (ITX) |

| Synonyms | ITX-d7, 2-(Isopropyl-d7)-9H-thioxanthen-9-one | ITX, 2-Isopropyl-9H-thioxanthen-9-one |

| CAS Number | 1173019-24-3[5][6][7] | 5495-84-1[8][9][10] |

| Molecular Formula | C₁₆H₇D₇OS[8][9][11] | C₁₆H₁₄OS[1][10][12] |

| InChI Key | KTALPKYXQZGAEG-SVMCCORHSA-N[5][11] | KTALPKYXQZGAEG-UHFFFAOYSA-N[1][10] |

| Grade | Analytical Standard[5] | Analytical Standard[1] |

Table 2: Physicochemical Data

| Property | This compound (ITX-d7) | 2-Isopropylthioxanthone (ITX) |

| Molecular Weight | 261.39 g/mol [5][8][9][11] | 254.35 g/mol [1][12] |

| Appearance | Light Yellow Solid[11] | Light Yellow Crystal / Powder[12][13] |

| Melting Point | Not specified; expected to be similar to ITX | 72-76 °C[12] |

| Boiling Point | Not specified; expected to be similar to ITX | 398.9 °C at 760 mmHg[12] |

| UV Absorption Peaks | Not specified; expected to be similar to ITX | 258, 382 nm[12] |

| Solubility | Soluble in organic solvents like acetonitrile (B52724) | Insoluble in water[13] |

Experimental Protocol: Quantification of ITX in Liquid Foods

The following is a representative protocol for the quantification of 2-Isopropylthioxanthone (ITX) in liquid food matrices (e.g., milk, juice) using ITX-d7 as an internal standard, based on established LC-MS/MS methodologies.[5][9]

Materials and Reagents

-

Analytes: 2-Isopropylthioxanthone (ITX) and this compound (ITX-d7) analytical standards.

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid.

-

Equipment: Vortex mixer, centrifuge, autosampler vials, LC-MS/MS system with an electrospray ionization (ESI) source.

-

Sample Matrix: Milk, soy milk, fruit juice, or other liquid food product.

Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of ITX and ITX-d7 in acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Create a series of calibration curve standards by serially diluting the ITX stock solution with acetonitrile.

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of ITX-d7 in acetonitrile at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation

-

Aliquoting: Transfer 1.0 mL of the liquid food sample into a 2 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the ITX-d7 IS Spiking Solution to the sample.

-

Protein Precipitation & Extraction: Add 1.0 mL of acetonitrile to the tube. The addition of acetonitrile serves both to extract the analyte and precipitate proteins from the matrix.[5]

-

Mixing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins and solids.

-

Transfer: Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

LC-MS/MS Analysis

-

LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm) is suitable.

-

Mobile Phase: A gradient elution using Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Monitor at least two mass transitions for both ITX and ITX-d7 to ensure specificity.

-

ITX Transition Example: The protonated molecule [M+H]⁺ fragments to [M+H-C₃H₆]⁺.[6]

-

ITX-d7 Transition: The corresponding mass shift of +7 Da will be observed.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (ITX peak area / ITX-d7 peak area) against the concentration of the ITX calibration standards.

-

Calculate the peak area ratio for the unknown samples.

-

Determine the concentration of ITX in the samples by interpolating their peak area ratios from the calibration curve.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of using a deuterated internal standard for quantitative analysis.

Caption: Workflow for ITX quantification using a deuterated internal standard.

Caption: Logical relationship of an ideal internal standard for mass spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Isopropylthioxanthone (2-ITX) in food and food packaging materials on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Direct analysis of isopropylthioxanthone (ITX) in milk by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the analysis of isopropylthioxanthone in packaged food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the analysis of isopropylthioxanthone in packaged food. | Semantic Scholar [semanticscholar.org]

- 8. Determination of 2-isopropyl thioxanthone and 2-ethylhexyl-4-dimethylaminobenzoate in milk: comparison of gas and liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of isopropyl-9H-thioxanthen-9-one in packaged beverages by solid-phase extraction clean-up and liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review [mdpi.com]

- 13. foodsafety.institute [foodsafety.institute]

An In-depth Technical Guide to 2-Isopropylthioxanthone-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isopropylthioxanthone-d7 (ITX-d7), a deuterated analogue of the widely used photoinitiator, 2-Isopropylthioxanthone (B132848) (ITX). This document details its molecular properties, synthesis, and key applications, with a focus on its role as an internal standard in analytical chemistry and the photoinitiation mechanisms of its non-deuterated counterpart.

Core Molecular and Physical Properties

This compound is a stable, isotopically labeled compound essential for precise quantification in analytical methodologies. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Weight | 261.39 g/mol |

| Chemical Formula | C₁₆H₇D₇OS |

| CAS Number | 1173019-24-3 |

| Appearance | Light yellow solid |

| Purity | Typically ≥98% |

| Isotopic Abundance | ≥98% |

| Solubility | Soluble in most common organic solvents and UV curable monomers. |

| Storage | Store in a cool, dry place away from direct sunlight. |

Applications in Analytical Chemistry: Quantification of 2-Isopropylthioxanthone

The primary application of ITX-d7 is as an internal standard for the accurate quantification of 2-Isopropylthioxanthone (ITX) in various matrices, particularly in food packaging materials where ITX is used as a photoinitiator in UV-cured inks.[1] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for matrix effects and improving analytical accuracy and reproducibility.[2]

Experimental Protocol: Quantification of ITX in Food Samples using LC-MS/MS with ITX-d7 Internal Standard

This protocol outlines a general procedure for the analysis of ITX in a food matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ITX-d7 as an internal standard.

1. Sample Preparation (Extraction)

-

Homogenization: Homogenize the food sample (e.g., milk, juice) to ensure uniformity.

-

Spiking: Add a known concentration of this compound internal standard solution to the homogenized sample.

-

Extraction: Perform a liquid-liquid extraction or a solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix. A common method involves extraction with acetonitrile (B52724) or ethyl acetate. For solid samples, pressurized liquid extraction (PLE) may be employed.

-

Concentration: Evaporate the solvent from the extract under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., a mixture of the mobile phase) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

For ITX: Monitor the transition of the precursor ion (protonated molecule) to a specific product ion.

-

For ITX-d7: Monitor the transition of the deuterated precursor ion to its corresponding product ion. The mass shift of +7 Da for the deuterated standard allows for its distinct detection from the non-deuterated analyte.

-

-

3. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the ITX to the peak area of the ITX-d7 internal standard against the concentration of ITX in a series of calibration standards.

-

Determine the concentration of ITX in the unknown samples by interpolating their peak area ratios on the calibration curve.

Role in Photochemistry: The Mechanism of 2-Isopropylthioxanthone as a Photoinitiator

While the deuterated form is primarily used for analysis, the non-deuterated 2-Isopropylthioxanthone is a widely used Type II photoinitiator in UV curing applications, such as inks and coatings.[3] It initiates polymerization upon exposure to UV light.

Experimental Protocol: UV Curing of an Acrylate (B77674) Formulation

This protocol provides a general procedure for UV curing of a simple acrylate formulation using ITX as a photoinitiator.

1. Formulation Preparation

-

In a suitable container, protected from UV light, combine the following components:

-

Acrylate Monomer/Oligomer: The primary component of the formulation that will polymerize (e.g., trimethylolpropane (B17298) triacrylate).

-

2-Isopropylthioxanthone (ITX): Typically used at a concentration of 0.2% to 5.0% by weight.[4]

-

Amine Synergist (Co-initiator): A tertiary amine, such as ethyl-4-(dimethylamino)benzoate (EDB), is essential for the Type II photoinitiation mechanism. It is typically used at a concentration of 2.0% to 5.0% by weight.[4]

-

-

Thoroughly mix the components until a homogeneous solution is obtained.

2. Curing Process

-

Apply a thin film of the formulation onto a substrate (e.g., paper, plastic, or metal).

-

Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) with an emission spectrum that overlaps with the absorption spectrum of ITX (major absorption bands around 258 nm and 383 nm).[3]

-

The irradiation time will depend on the intensity of the UV source, the thickness of the coating, and the specific formulation. Curing is often achieved within seconds.

-

The liquid formulation will polymerize into a solid, cross-linked film.

Signaling Pathway: Photoinitiation Mechanism of ITX

The photoinitiation process with ITX and an amine synergist involves several key steps:

-

UV Absorption: ITX absorbs UV light, promoting it to an excited singlet state.

-

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable, longer-lived triplet state.

-

Hydrogen Abstraction: The excited triplet state of ITX abstracts a hydrogen atom from the amine synergist.

-

Radical Formation: This hydrogen abstraction process generates a ketyl radical from ITX and an aminoalkyl radical from the synergist.

-

Initiation of Polymerization: The highly reactive aminoalkyl radical initiates the polymerization of the acrylate monomers, leading to the formation of a cross-linked polymer network.

Synthesis of this compound

The synthesis of this compound can be achieved through efficient synthetic routes. One such method involves the use of 2,2'-dithiosalicylic acid and deuterated cumene (B47948).[5] This process yields the desired labeled compound with high isotopic abundance and chemical purity, which is then confirmed by techniques such as proton nuclear magnetic resonance (¹H NMR) and liquid chromatography-mass spectrometry (LC-MS).[5]

References

- 1. lcms.cz [lcms.cz]

- 2. resolvemass.ca [resolvemass.ca]

- 3. nbinno.com [nbinno.com]

- 4. 2-Isopropylthioxanthone UV Photoinitiator ITX Speedcure ITX Cas 5495-84-1-Create Chemical Co., Ltd. [createchemical.com]

- 5. Synthesis of isotopically labelled 2-isopropylthioxanthone from 2,2'-dithiosalicylic acid and deuterium cumene - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium Labeling in 2-Isopropylthioxanthone-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and application of 2-Isopropylthioxanthone-d7 (2-ITX-d7), a deuterated isotopologue of the widely used photoinitiator, 2-isopropylthioxanthone (B132848) (2-ITX). The incorporation of deuterium (B1214612) atoms into the isopropyl group of 2-ITX offers a valuable tool for various research applications, particularly in mechanistic studies and as an internal standard for mass spectrometry-based quantification. This document details the synthetic methodologies, presents key analytical data, and illustrates the fundamental photoinitiation mechanism.

Introduction

2-Isopropylthioxanthone (2-ITX) is a prominent Type II photoinitiator utilized in ultraviolet (UV) curing applications, such as inks, coatings, and adhesives. Its mechanism involves the absorption of UV radiation, followed by a hydrogen abstraction from a synergist molecule (a co-initiator), typically a tertiary amine, to generate free radicals that initiate polymerization. Deuterium-labeled 2-ITX, specifically this compound, serves as a crucial analytical tool. The seven deuterium atoms on the isopropyl moiety provide a distinct mass shift, making it an ideal internal standard for accurate quantification of 2-ITX in various matrices by isotope dilution mass spectrometry. Furthermore, the kinetic isotope effect associated with the carbon-deuterium bonds can be exploited to investigate the intricacies of the photoinitiation process.

Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction followed by an intramolecular cyclization. Two primary routes have been described, both employing deuterated cumene (B47948) (cumene-d8) as the source of the labeled isopropyl group.[1]

Synthetic Routes

Two efficient synthetic pathways for producing stable deuterium-labeled 2-isopropylthioxanthone have been reported, achieving high isotopic abundance and chemical purity.[1] Both methods utilize 2,2'-dithiosalicylic acid and deuterium cumene as starting materials.[1]

A plausible synthetic approach, adapted from established methods for the non-labeled compound, involves the following key steps:

-

Reaction of 2,2'-dithiosalicylic acid with deuterated cumene: This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, which acts as both a solvent and a catalyst.[2] The reaction mixture is heated to facilitate the electrophilic aromatic substitution.

-

Intramolecular Cyclization: The intermediate formed in the first step undergoes an intramolecular cyclization to form the thioxanthone ring system.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695), to yield the final this compound product.[2]

Detailed Experimental Protocol (Adapted from analogous syntheses)

Disclaimer: This is a representative protocol adapted from literature for the synthesis of the unlabeled compound and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

2,2'-Dithiosalicylic acid

-

Cumene-d8 (deuterated cumene)

-

Concentrated sulfuric acid (98%)

-

Anhydrous ethanol

-

Deionized water

Procedure:

-

To a solution of 2,2'-dithiosalicylic acid in cyclohexane, slowly add concentrated sulfuric acid under a water bath to manage the exothermic reaction.

-

Add cumene-d8 to the reaction mixture.

-

Slowly heat the mixture to reflux to initiate the reaction and facilitate dehydration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture and carefully add water to quench the reaction.

-

Stir the mixture for a period to ensure complete quenching and then allow the layers to separate.

-

Separate the organic phase and wash it with deionized water to remove any remaining acid.

-

Distill off the cyclohexane to obtain the crude product.

-

Recrystallize the crude product from anhydrous ethanol to obtain pure, light-yellow crystals of this compound.[2]

Quantitative Data

The successful synthesis of this compound is confirmed by analytical techniques that assess its chemical purity and isotopic enrichment.

| Parameter | Value | Reference |

| Isotopic Abundance (Route 1) | 98.1% | [1] |

| Isotopic Abundance (Route 2) | 98.8% | [1] |

| Chemical Purity | Excellent | [1] |

| Molecular Weight | 261.39 g/mol | |

| Chemical Formula | C₁₆H₇D₇OS |

Table 1: Summary of Quantitative Data for this compound.

Characterization

The structure and isotopic labeling of the synthesized this compound are confirmed using various spectroscopic methods.

-

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is used to confirm the structure of the thioxanthone backbone and the absence of protons on the isopropyl group.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to determine the molecular weight of the deuterated compound and to confirm its isotopic abundance.[1]

Mechanism of Photoinitiation

2-Isopropylthioxanthone is a Type II photoinitiator, meaning it requires a co-initiator or synergist, typically a tertiary amine, to generate the initiating free radicals. The process is initiated by the absorption of UV light.

The diagram above illustrates the key steps in the photoinitiation process:

-

Excitation: 2-ITX absorbs UV radiation, promoting it to an excited state (2-ITX*).

-

Hydrogen Abstraction: The excited 2-ITX* abstracts a hydrogen atom from the co-initiator, forming an exciplex or a radical ion pair.

-

Radical Formation: This complex then dissociates into a ketyl radical of 2-ITX and a radical from the co-initiator.

-

Initiation: The co-initiator radical is typically the species that initiates the polymerization of monomers, leading to the formation of a polymer network.

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical methods for the quantification of 2-ITX. Its use in isotope dilution mass spectrometry allows for highly accurate and precise measurements by correcting for matrix effects and variations in instrument response. This is particularly important in food safety and packaging analysis, where migration of photoinitiators into foodstuffs is a concern.

Furthermore, the kinetic isotope effect (KIE) associated with the C-D bonds in the isopropyl group can be utilized to study the mechanism of the hydrogen abstraction step in the photoinitiation process. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the transition state of this critical reaction step.

Conclusion

Deuterium-labeled this compound is a valuable and versatile tool for researchers and scientists in the fields of polymer chemistry, analytical chemistry, and material science. Its synthesis, while requiring specialized deuterated starting materials, follows established chemical principles. The high isotopic purity achievable makes it an excellent internal standard for quantitative analysis, and its unique properties can be leveraged to elucidate the fundamental mechanisms of photoinitiation. This technical guide provides a foundational understanding of the synthesis, properties, and applications of this important labeled compound.

References

Isotopic Purity of 2-Isopropylthioxanthone-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to the isotopic purity of 2-Isopropylthioxanthone-d7 (2-ITX-d7), a deuterated analog of the photoinitiator 2-isopropylthioxanthone (B132848). The isotopic purity of such labeled compounds is a critical parameter, particularly when they are used as internal standards in quantitative analyses, such as in pharmacokinetic and metabolic studies. This document outlines the synthetic outcomes, detailed experimental protocols for purity determination, and a logical workflow for these processes.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is typically determined as the percentage of the deuterated species relative to all isotopic variants of the molecule. Synthesis of 2-ITX-d7 has been reported to achieve high levels of deuterium (B1214612) incorporation.[1] The isotopic abundance has been confirmed using proton nuclear magnetic resonance (¹H NMR) and liquid chromatography-mass spectrometry (LC-MS).[1]

Below is a summary of reported isotopic purity values for this compound from different synthetic routes.

| Synthetic Route | Achieved Isotopic Purity (%) | Analytical Method(s) Used |

| Route 1 | 98.1 | ¹H NMR, LC-MS |

| Route 2 | 98.8 | ¹H NMR, LC-MS |

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound relies on analytical techniques that can differentiate between the deuterated and non-deuterated molecules. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Isotopic Purity by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) can be used to determine the degree of deuteration by comparing the integral of a signal from a proton in the deuterated compound to the integral of a corresponding signal in a known amount of a non-deuterated internal standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of this compound (approximately 5-10 mg).

-

Accurately weigh a suitable internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) with a known purity. The internal standard should have a resonance peak that is well-resolved from the analyte peaks.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

-

¹H NMR Spectroscopy Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of interest.

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the acquired spectrum.

-

Integrate the area of a well-resolved signal corresponding to a residual proton in the this compound molecule. For 2-ITX-d7, this would be a proton on the aromatic rings that is not substituted with deuterium.

-

Integrate the area of a known signal from the internal standard.

-

The isotopic purity is calculated by comparing the integral of the residual proton signal in the deuterated compound with the integral of the non-deuterated analog, taking into account the number of protons giving rise to each signal. The percentage of deuteration can be inferred from the reduction in the integral value of the signals corresponding to the deuterated positions compared to a non-deuterated standard.

-

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for determining isotopic purity by separating the analyte from impurities and then measuring the relative abundance of different isotopologues.[2][3][4]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration that provides a strong signal for all isotopic species.[5]

-

Perform serial dilutions to prepare working solutions for LC-MS analysis.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Chromatography:

-

Use a suitable reversed-phase HPLC or UHPLC column (e.g., C18) to achieve chromatographic separation of the analyte from any potential impurities.

-

Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry:

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).[4]

-

Acquire data in full scan mode over a mass range that includes the molecular ions of the unlabeled analyte and all its deuterated forms.[5]

-

Use electrospray ionization (ESI) in positive ion mode.

-

-

-

Data Processing and Analysis:

-

From the full scan mass spectrum at the retention time of 2-Isopropylthioxanthone, extract the ion chromatograms for the monoisotopic mass of the unlabeled compound (M+0) and all its deuterated isotopologues (M+1, M+2, ..., M+7).

-

Integrate the peak areas for each of these extracted ion chromatograms.

-

Correct the observed peak areas for the natural isotopic abundance of carbon-13, oxygen-18, and sulfur-33/34.

-

The isotopic purity is calculated as the percentage of the peak area of the fully deuterated species (M+7) relative to the sum of the peak areas of all isotopic species (M+0 to M+7).

Formula for Isotopic Purity Calculation:

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent determination of the isotopic purity of this compound.

Caption: Workflow for Synthesis and Isotopic Purity Analysis of 2-ITX-d7.

References

- 1. Synthesis of isotopically labelled 2-isopropylthioxanthone from 2,2'-dithiosalicylic acid and deuterium cumene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Isopropylthioxanthone and its Deuterated Analog for Researchers and Drug Development Professionals

An authoritative overview of 2-Isopropylthioxanthone (ITX) and its deuterated counterpart, 2-Isopropylthioxanthone-d7 (ITX-d7), this document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into a comparative analysis of their physicochemical and spectroscopic properties, details experimental protocols, and elucidates their roles in biological signaling pathways.

Comparative Analysis of Physicochemical and Spectroscopic Properties

A thorough comparison of the fundamental properties of 2-Isopropylthioxanthone and its deuterated form is crucial for their effective application in research and analytical method development. The following tables summarize the key quantitative data for each compound, facilitating a direct comparison.

Physicochemical Properties

| Property | 2-Isopropylthioxanthone (ITX) | This compound (ITX-d7) |

| Molecular Formula | C₁₆H₁₄OS | C₁₆H₇D₇OS |

| Molecular Weight | 254.35 g/mol | 261.39 g/mol |

| Appearance | Light yellow to yellow crystalline powder | Light Yellow Solid |

| Melting Point | 74 - 78 °C | Not explicitly available |

| Boiling Point | ~398.9 °C (Predicted) | Not explicitly available |

| Density | ~1.199 g/cm³ (Predicted) | Not explicitly available |

| Water Solubility | Very low | Not explicitly available |

| LogP | 5.1 | Not explicitly available |

Spectroscopic Data

| Spectroscopic Property | 2-Isopropylthioxanthone (ITX) | This compound (ITX-d7) |

| UV Absorption Maxima | ~258 nm and ~383 nm in the UVA region[1] | Not explicitly available, but expected to be very similar to ITX |

| Mass Spectrometry (GC-MS) | Key fragments at m/z 239, 254, 240[2] | M+7 mass shift expected compared to ITX |

| ¹H-NMR Spectroscopy | Signals corresponding to the isopropyl and aromatic protons are present. | Absence or significant reduction of signals corresponding to the seven deuterated positions in the isopropyl group. |

| ¹³C-NMR Spectroscopy | Signals corresponding to all 16 carbon atoms. | Very similar to ITX, with potential minor shifts due to isotopic effects. |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section provides insights into the synthesis of 2-Isopropylthioxanthone and the application of its deuterated analog as an internal standard.

Synthesis of 2-Isopropylthioxanthone

Several methods for the synthesis of 2-Isopropylthioxanthone have been reported. A common approach involves the reaction of 2-(4-isopropylphenylthio)benzoic acid with a dehydrating agent.

Example Protocol:

-

Reaction Setup: Disperse 136.2 g (0.50 mol) of 2-(4-isopropylphenylthio)benzoic acid in 400 mL of cyclohexane (B81311) in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Addition of Reagent: Slowly add 125.0 g (1.25 mol) of 98% sulfuric acid to the mixture under a water bath over a period of 30 minutes.

-

Reaction: Gently heat the mixture to reflux. The progress of the reaction can be monitored by the amount of water separated or by using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and add 150 mL of water. Stir for 30 minutes and then allow the layers to separate.

-

Extraction and Purification: Separate the organic phase and wash it with 150 mL of water. Distill off the solvent under reduced pressure. The resulting crude product can be recrystallized from anhydrous ethanol (B145695) to yield a pale yellow solid of 2-isopropylthioxanthone.

Synthesis of this compound

A specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the scientific literature. This is likely because it is primarily synthesized by specialty chemical companies for use as an analytical standard. However, general methods for the deuteration of aromatic compounds can be applied. One potential approach could involve the use of a deuterated isopropyl source, such as deuterated isopropylbenzene, in a similar synthetic route as for the non-deuterated compound. Another possibility is through hydrogen-deuterium exchange reactions on the final 2-Isopropylthioxanthone molecule, although achieving selective deuteration on the isopropyl group might be challenging. For research purposes, it is highly recommended to procure this compound from a reputable chemical supplier.

Application of this compound as an Internal Standard

This compound is widely used as an internal standard for the quantification of 2-Isopropylthioxanthone in various matrices, particularly in food packaging analysis, by isotope dilution mass spectrometry.[3] This method offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Generalized Protocol using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Sample Analysis:

-

Sample Preparation: Homogenize a known weight of the solid food sample or take a known volume of a liquid sample.

-

Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction: Add acetonitrile (B52724) to the sample and shake vigorously. Subsequently, add a mixture of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Centrifugation: Centrifuge the sample to separate the acetonitrile layer containing the analyte and internal standard from the aqueous and solid matrix components.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Analysis by LC-MS/MS: After further centrifugation, inject the final extract into an LC-MS/MS system.

-

Quantification: Monitor the specific precursor-to-product ion transitions for both 2-Isopropylthioxanthone and this compound. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Logical Relationships

2-Isopropylthioxanthone has been identified as a compound that can interact with key biological signaling pathways, highlighting its potential toxicological and endocrine-disrupting effects. The following diagrams, generated using the DOT language, illustrate the photoinitiation process and the known interactions of ITX with the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor Alpha (ERα) signaling pathways.

Photoinitiation Mechanism of 2-Isopropylthioxanthone

2-Isopropylthioxanthone is a Type II photoinitiator, which means it requires a co-initiator, typically a tertiary amine, to generate free radicals upon exposure to UV light.[1]

Caption: Photoinitiation by 2-Isopropylthioxanthone.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by 2-Isopropylthioxanthone

2-Isopropylthioxanthone has been shown to be an agonist of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in xenobiotic metabolism and toxicity.

Caption: Activation of the AhR pathway by ITX.

Estrogen Receptor Alpha (ERα) Signaling Pathway Modulation by 2-Isopropylthioxanthone

Studies have indicated that 2-Isopropylthioxanthone exhibits antiestrogenic properties, suggesting it can interfere with the normal signaling of the Estrogen Receptor Alpha.

Caption: Anti-estrogenic action of ITX on ERα signaling.

References

The Function of Deuterated 2-Isopropylthioxanthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and applications of deuterated 2-isopropylthioxanthone (B132848) (d-ITX), with a particular focus on its role in analytical chemistry and its relationship to its non-deuterated counterpart, 2-isopropylthioxanthone (ITX), a widely used photoinitiator. This document details the underlying principles of its application, provides experimental methodologies, and presents key data and workflows in a clear and accessible format.

Core Function: A High-Precision Internal Standard

The primary and most critical function of deuterated 2-isopropylthioxanthone is to serve as a highly effective internal standard for the accurate quantification of 2-isopropylthioxanthone in various matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This application is crucial in fields ranging from food safety analysis, where ITX can migrate from packaging materials, to pharmacokinetic studies in drug development.[1][4]

The utility of d-ITX as an internal standard is rooted in the kinetic isotope effect (KIE) . The substitution of hydrogen atoms with deuterium (B1214612) atoms on the isopropyl group creates a molecule with a slightly higher mass. While chemically very similar to the non-deuterated analyte, this mass difference allows for their distinct detection in a mass spectrometer.[5][6] The C-D bond is stronger than the C-H bond, which can lead to different fragmentation patterns and retention times in chromatography, further aiding in their differentiation.[7][8] By adding a known amount of d-ITX to a sample, any variations in sample preparation, injection volume, and matrix effects that affect the analyte (ITX) will similarly affect the internal standard. This allows for reliable correction and highly accurate quantification of the ITX concentration.[3][5]

Physicochemical Properties and the Kinetic Isotope Effect

While specific quantitative data on the photophysical properties of deuterated ITX are not extensively published, the principles of the kinetic isotope effect provide a theoretical framework for understanding its behavior compared to non-deuterated ITX.

| Property | Non-Deuterated 2-Isopropylthioxanthone (ITX) | Deuterated 2-Isopropylthioxanthone (d-ITX) | Rationale for Difference |

| Molecular Weight | ~254.35 g/mol [9] | Higher than ITX (dependent on the number of deuterium atoms) | Mass of deuterium is greater than hydrogen. |

| Chromatographic Retention Time | Standard retention time | May have a slightly different retention time[6][8] | The C-D bond is slightly shorter and less polarizable than the C-H bond, affecting interactions with the stationary phase.[8] |

| Mass Spectrometric m/z | Specific m/z for parent and fragment ions[10] | Higher m/z for corresponding parent and fragment ions | The increased mass of deuterium atoms. |

| Rate of Photochemical Reactions | Standard rate | Potentially slower rate of reactions involving C-H bond cleavage | The C-D bond is stronger and requires more energy to break (Kinetic Isotope Effect).[11][12] |

The Photochemistry of the Parent Compound: 2-Isopropylthioxanthone

To understand the context of d-ITX's use, it is essential to grasp the function of its non-deuterated analog. 2-Isopropylthioxanthone is a widely used Norrish Type II photoinitiator .[12][13] This means it initiates polymerization upon exposure to UV light through a bimolecular process that requires a co-initiator or synergist, typically a tertiary amine.[12][13]

The mechanism proceeds as follows:

-

Photoexcitation: ITX absorbs UV light, promoting an electron to an excited singlet state.

-

Intersystem Crossing: The excited singlet state rapidly converts to a more stable and longer-lived triplet state.

-

Hydrogen Abstraction: The triplet-state ITX abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

-

Radical Formation: This hydrogen abstraction generates two radicals: a ketyl radical from the ITX and an alkylamino radical from the co-initiator.

-

Initiation of Polymerization: The alkylamino radical is highly reactive and initiates the polymerization of monomers.

Experimental Protocols

Synthesis of Deuterated 2-Isopropylthioxanthone

Two primary synthetic routes for producing stable deuterium-labeled 2-isopropylthioxanthone with high isotopic abundance have been reported.[14] A general representation of one such synthesis is outlined below:

Quantification of 2-Isopropylthioxanthone using Deuterated Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of ITX in a biological matrix, such as milk, using d-ITX as an internal standard.[1]

1. Sample Preparation:

-

To 1 mL of the sample (e.g., milk), add a known concentration of deuterated 2-isopropylthioxanthone solution in acetonitrile.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitate.

-

Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both ITX and d-ITX. The precursor ion for d-ITX will be higher in mass than that of ITX.

-

3. Data Analysis:

-

Integrate the peak areas for both the ITX and d-ITX MRM transitions.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve using standards with known concentrations of ITX and a constant concentration of d-ITX.

-

Determine the concentration of ITX in the unknown samples by interpolating their peak area ratios on the calibration curve.

Applications in Drug Development

In the realm of drug development, deuterated compounds are increasingly utilized to enhance the pharmacokinetic properties of drug candidates.[4][15][16] By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability, the rate of drug metabolism can be slowed, potentially leading to improved half-life, increased exposure, and a more favorable safety profile.[4][17] While 2-isopropylthioxanthone itself is not a therapeutic agent, the principles demonstrated by the use of its deuterated form as an analytical tool are directly applicable to drug development. Accurate quantification of a drug candidate and its metabolites in biological fluids is a cornerstone of preclinical and clinical studies, and deuterated internal standards are the gold standard for such bioanalytical assays.[3][5]

Conclusion

The function of deuterated 2-isopropylthioxanthone is highly specific and technical, serving primarily as an indispensable tool for the accurate quantification of its non-deuterated analog. Its utility is a direct consequence of the kinetic isotope effect, which allows for its clear differentiation in mass spectrometric analyses. For researchers, scientists, and drug development professionals, understanding the principles behind the use of deuterated internal standards is crucial for generating reliable and high-quality analytical data, which is fundamental to advancing scientific research and ensuring the safety and efficacy of new products.

References

- 1. Direct analysis of isopropylthioxanthone (ITX) in milk by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. texilajournal.com [texilajournal.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-Isopropylthioxanthone | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the analysis of isopropylthioxanthone in packaged food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of isotopically labelled 2-isopropylthioxanthone from 2,2'-dithiosalicylic acid and deuterium cumene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. salamandra.net [salamandra.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Photoinitiator 2-Isopropylthioxanthone-d7

Introduction

2-Isopropylthioxanthone (ITX) is a highly efficient Norrish Type II photoinitiator extensively used in UV-curable inks, coatings, and adhesives.[1][2] Its deuterated counterpart, 2-Isopropylthioxanthone-d7 (ITX-d7), serves as a valuable tool in analytical and mechanistic studies, particularly in mass spectrometry-based methods where it is used as an internal standard for the accurate quantification of ITX. This technical guide provides a comprehensive overview of the photochemical properties, reaction mechanisms, and analytical methodologies related to ITX, which are considered directly applicable to the study of ITX-d7.

Photochemical Properties and Mechanism

ITX is characterized by its strong absorption in the UVA region, with absorption maxima around 258 nm and 383 nm.[1] This allows for effective curing of formulations, including those containing pigments that may limit UV light penetration.[1] As a Type II photoinitiator, ITX requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for initiating polymerization.[1][3]

The photoinitiation process proceeds through the following steps:

-

Photoexcitation: Upon absorption of UV radiation, the ITX molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The triplet-state ITX abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). This is the key step where a kinetic isotope effect would be observed with ITX-d7. The breaking of a C-D bond is energetically more demanding and therefore slower than breaking a C-H bond. This may result in a slower rate of radical generation for ITX-d7 compared to ITX.

-

Radical Formation: This hydrogen abstraction process generates an amine radical and a ketyl radical. The amine radical is the primary species that initiates the polymerization of monomers (e.g., acrylates).[1] The ketyl radical is less reactive and can act as a terminating agent.[4]

Visualizing the Photoinitiation Pathway

The mechanism of photoinitiation by ITX can be visualized as a signaling pathway.

References

Environmental Fate of 2-Isopropylthioxanthone-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylthioxanthone (B132848) (2-ITX) is a photoinitiator used in ultraviolet (UV) curing applications, such as printing inks and coatings. Its presence in food packaging has raised concerns about migration into foodstuffs and potential human exposure.[1] Understanding the environmental fate of 2-ITX is crucial for assessing its potential risks to ecosystems. This technical guide provides an in-depth overview of the expected environmental behavior of 2-ITX-d7, based on data from 2-ITX and related thioxanthone derivatives.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties.

| Property | Value | Source |

| CAS Number | 5495-84-1 (for 2-ITX) | [2][3] |

| Molecular Formula | C₁₆H₁₄OS | [2][3][4] |

| Molecular Weight | 254.35 g/mol | [2][3] |

| Melting Point | 76 °C | [3] |

| Boiling Point | 398.9 ± 32.0 °C (Predicted) | [3] |

| Water Solubility | 340 μg/L at 20°C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 5.59 at 20°C | [3] |

| Vapor Pressure | 0 Pa at 20°C | [3] |

The high LogP value and low water solubility suggest that 2-ITX has a strong tendency to partition from water into organic matrices such as soil, sediment, and biota.

Environmental Degradation Pathways

The primary degradation pathways for 2-ITX in the environment are expected to be photodegradation and biodegradation.

Photodegradation

Thioxanthone and its derivatives are known to be photosensitive and are used as photoinitiators because of this property.[5][6] In the presence of light, particularly UV radiation, 2-ITX is expected to undergo degradation. The proposed photodegradation pathway involves the excitation of the thioxanthone molecule, which can then react with oxygen. This can lead to the formation of various photo-oxidation products. Key transformation products are likely to be the corresponding sulfoxide (B87167) and sulfone.

Figure 1: Proposed photodegradation pathway of 2-Isopropylthioxanthone.

Biodegradation

While specific biodegradation studies for 2-ITX in environmental matrices are limited, studies on its metabolism in mammals can provide insights into potential biotic degradation pathways. In vitro metabolism studies with rat and human liver microsomes have shown that 2-ITX is metabolized, primarily at the isopropyl group and the sulfur atom.[7] This suggests that microorganisms in soil and water could potentially degrade 2-ITX through similar oxidative reactions.

The high hydrophobicity of 2-ITX may limit its bioavailability to microorganisms in aqueous environments, as it will tend to sorb strongly to organic matter. Biodegradation is therefore expected to be more significant in soil and sediment environments.

Figure 2: Potential biodegradation pathways of 2-Isopropylthioxanthone.

Environmental Partitioning

Soil and Sediment Sorption

The high LogP value of 2-ITX indicates a strong affinity for organic carbon. Therefore, it is expected to bind tightly to soil and sediment. The extent of this sorption is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While an experimental Koc for 2-ITX is not available, it is expected to be high, leading to low mobility in soil and a tendency to accumulate in sediments if released into aquatic environments.

Bioaccumulation

The high lipophilicity of 2-ITX suggests a potential for bioaccumulation in aquatic organisms. Chemicals with a high LogP value tend to accumulate in the fatty tissues of organisms. Further studies are needed to determine the bioaccumulation factor (BCF) for 2-ITX in relevant species.

Ecotoxicity

Limited ecotoxicity data is available for 2-ITX. A safety data sheet for 2-isopropylthioxanthone provides the following information, which is likely based on analogy to similar substances:

| Test | Organism | Endpoint | Value | Guideline |

| Acute Toxicity | Desmodesmus subspicatus (green algae) | EC10 (72 h) | 0.015 mg/L | OECD Test Guideline 201 |

| Toxicity to Bacteria | Activated sludge | EC50 (3 h) | > 1,000 mg/L | OECD Test Guideline 209 |

These data suggest that 2-ITX may be toxic to aquatic primary producers at low concentrations, while its acute toxicity to the microbial communities in wastewater treatment plants appears to be low.

Experimental Protocols

To definitively determine the environmental fate of 2-ITX-d7, a series of standardized laboratory studies are required. The following outlines the methodologies for key experiments based on OECD Guidelines for the Testing of Chemicals.[8][9][10][11][12]

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic degradation of 2-ITX-d7 in aqueous solutions at different pH values.

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of 2-ITX-d7 to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

At specified time intervals, collect aliquots from each solution.

-

Analyze the concentration of the parent compound and any major degradation products using a suitable analytical method such as LC-MS/MS.

-

Calculate the hydrolysis rate constant and half-life at each pH.

Figure 3: Experimental workflow for hydrolysis testing.

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of 2-ITX-d7 degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Select and characterize a representative soil type.

-

Apply a known concentration of 2-ITX-d7 to soil samples.

-

For aerobic testing, maintain the soil at a specific moisture content and temperature, ensuring adequate aeration.

-

For anaerobic testing, saturate the soil with water and create an oxygen-free environment.

-

At various time points, extract soil samples and analyze for the parent compound and transformation products.

-

Mineralization can be assessed by trapping evolved ¹⁴CO₂ if ¹⁴C-labeled 2-ITX is used.

-

Determine the degradation half-life (DT50) for both conditions.

Adsorption - Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)